alpha-D-galactosyl-(1->2)-D-galactose

Pseudomonas aeruginosa adhesion inhibition lectin-carbohydrate thermodynamics anti-biofilm glycoderivative design

alpha-D-galactosyl-(1→2)-D-galactose (CAS 93601-68-4, molecular formula C₁₂H₂₂O₁₁, MW 342.30), also referred to as 2-O-α-D-galactopyranosyl-D-galactose or Galα1-2Gal, is a digalactose disaccharide linked via an α-(1→2) glycosidic bond. It belongs to the galactobiose family of positional isomers, which also includes α1-3-, α1-4-, and α1-6-linked digalactoses.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B12847073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-galactosyl-(1->2)-D-galactose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1
InChIKeyHIWPGCMGAMJNRG-JZSVMVJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-galactosyl-(1->2)-D-galactose (α1-2-Galactobiose): Procurement-Relevant Structural Identity and Distinction from Positional Isomers


alpha-D-galactosyl-(1→2)-D-galactose (CAS 93601-68-4, molecular formula C₁₂H₂₂O₁₁, MW 342.30), also referred to as 2-O-α-D-galactopyranosyl-D-galactose or Galα1-2Gal, is a digalactose disaccharide linked via an α-(1→2) glycosidic bond [1]. It belongs to the galactobiose family of positional isomers, which also includes α1-3-, α1-4-, and α1-6-linked digalactoses. This compound serves as a critical structural motif in microbial glycoconjugates and as a hapten in natural human antibody responses, but it is the specific α1-2 linkage geometry—not merely the disaccharide composition—that underpins its distinct molecular recognition profiles in lectin-binding, immunological, and enzymatic systems [2][3].

α1-2 linkage-specific structural probe
Lectin binding & specificity assay workflows
Antibody & enzyme substrate profiling studies

Why α1-2-Galactobiose Cannot Be Substituted by Other α-Galactobioses in Research and Diagnostic Workflows


Positional isomers of α-galactobiose share identical molecular formulas and molecular weights but exhibit critically divergent biological recognition profiles due to differences in glycosidic linkage geometry. alpha-D-galactosyl-(1→2)-D-galactose presents a distinct spatial arrangement of hydroxyl groups and hydrophobic surfaces compared to its α1-3, α1-4, and α1-6 counterparts, resulting in up to 3.5-fold differences in lectin-binding affinity [1] and qualitatively distinct antibody-recognition patterns [2]. Generic substitution with a different galactobiose isomer in an immunological assay, lectin-based detection system, or enzymatic study therefore risks introducing false-negative or false-positive results, as the α1-2 linkage is selectively recognized—or selectively excluded—by key carbohydrate-binding proteins with medical and biotechnological relevance [1][3].

Target
Isomer Substitutes
Risk Summary
α1-2-Galactobiose
α1-3, α1-4, α1-6 isomers
Lectin binding affinity may differ >3-fold; profiles not equivalent
α1-2-Galactobiose
α1-3-Galactobiose
Antibody recognition populations are distinct; cross-reactivity not expected
α1-2-Galactobiose
α1-6-Galactobiose
Enzymatic synthesis yield profile differs; α1-2 is minor product, procurement advised

Quantitative Differentiation Guide: alpha-D-galactosyl-(1->2)-D-galactose vs. Positional Galactobiose Isomers and Functional Analogs


3.5-Fold Higher Affinity of α1-2-Galactobiose for Pseudomonas aeruginosa Lectin I (PA-IL) Compared to α1-3 and α1-4 Isomers

Isothermal titration calorimetry (ITC) demonstrates that αGal1-2βGalOMe (the methyl glycoside of the target disaccharide) binds to Pseudomonas aeruginosa lectin I (PA-IL) with an association constant (Ka) of 27 ± 2 × 10³ M⁻¹, corresponding to a dissociation constant (Kd) of 37 μM [1]. In direct head-to-head comparisons under identical experimental conditions, the α1-3 isomer (αGal1-3βGalOMe) exhibits a Ka of only 7.6 ± 0.2 × 10³ M⁻¹ (Kd = 132 μM), and the α1-4 isomer (αGal1-4βGalOMe) has a Ka of 8.8 ± 0.9 × 10³ M⁻¹ (Kd = 115 μM) [1]. This represents a 3.55-fold higher affinity for the α1-2-linked compound over α1-3 and a 3.07-fold advantage over α1-4. The enhanced affinity is attributed to a specific structural water molecule bridging the O6 of the nonreducing galactose to the Pro-51 and Gln-53 backbone of PA-IL, a hydrogen-bond network that is uniquely stabilized in the α1-2 linkage configuration [1].

Lectin affinity (PA-IL)
Head-to-head
Ka 27×10³ M⁻¹
vs α1-3: 7.6×10³, α1-4: 8.8×10³
Supports lectin-binding study fit
ITC, 298 K, PA-IL; water-mediated H-bond unique to α1-2
Pseudomonas aeruginosa adhesion inhibition lectin-carbohydrate thermodynamics anti-biofilm glycoderivative design

Selective Exclusion of α1-2-Galactobiose by the Medically Critical Marasmius oreades Lectin (MOA): A Binary Discrimination vs α1-3-Galactobiose

The mushroom Marasmius oreades agglutinin (MOA), a blood group type B-specific lectin widely used in xenotransplantation research, exhibits high-affinity binding exclusively to Galα1-3Gal and related structures, with no detectable binding to the isomeric α1-2-, α1-4-, or α1-6-galactobiose disaccharides [1]. This binary discrimination—high affinity for α1-3 vs. no recognition of α1-2—was demonstrated by carbohydrate inhibition studies and surface-phase binding assays [1]. Consequently, α1-2-galactobiose serves as a definitive negative-control hapten in MOA-based detection systems, enabling unambiguous discrimination between α1-3-galactose-terminated epitopes (the xenotransplantation antigen Galili epitope) and α1-2-linked galactose structures that may co-occur in biological samples.

Lectin specificity (MOA)
Direct head-to-head
No binding detected
vs α1-3: high-affinity binding
Negative-control hapten selection context
MOA lectin assays; binary discrimination
xenotransplantation antigen detection blood group B typing lectin-based diagnostics

Distinct Human Natural Antibody Populations Recognize α1-2-Galactobiose vs. α1-3-Galactobiose Conjugates

Wieslander et al. (1990) demonstrated that normal human sera contain at least two distinct populations of natural anti-α-galactosyl antibodies: one population recognizes the Galα1-3Gal (α-Gal) epitope, while a separate, ubiquitous antibody population binds specifically to Galα1-2Gal and Galα1-4Gal conjugates [1]. Carbohydrate inhibition experiments confirmed that anti-Galα1-2Gal antibodies are distinct from anti-Galα1-3Gal antibodies and cannot be cross-inhibited by the alternative isomer [1]. The binding to Galα1-3Gal-albumin conjugates was strictly dependent on terminal α-linked galactose, with reduced affinities observed for digalactoses carrying α1-2, α1-6, and α1-4 linkages, whereas separate antibody fractions selectively bound Galα1-2Gal conjugates [1].

Antibody specificity
Cross-study comparable
Distinct non-cross-reactive populations
Separate antibody profiling may be required
RIA, human sera; α1-2 vs α1-3 antibodies
natural anti-galactosyl antibodies human immune surveillance α-gal epitope serology

Differential Enzymatic Synthesis Yield: α1-2-Galactobiose as a Minor Product in α-Galactosidase-Catalyzed Reverse Reactions

In the enzymatic synthesis of α-galactobiose positional isomers via the reverse reaction of α-galactosidase from Candida guilliermondii H-404, α1-6-galactobiose is the kinetically favored main product, while α1-2-galactobiose is produced as a minor component alongside α1-3-galactobiose [1]. The α1-2 isomer requires subsequent separation from the α-GOS A mixture by activated carbon chromatography [1]. This synthetic bias means that scalable, high-purity α1-2-galactobiose cannot be reliably obtained through enzymatic one-pot syntheses that predominantly yield the α1-6 isomer.

Enzymatic synthesis yield
Class-level inference
Minor product; requires chromatographic separation
Procurement of purified isomer may be more reliable
C. guilliermondii α-galactosidase; α1-6 is main product
chemoenzymatic oligosaccharide synthesis α-galactosidase transglycosylation positional isomer preparation

Research and Industrial Application Scenarios Where alpha-D-galactosyl-(1->2)-D-galactose Provides Verifiable Advantages


Glycomimetic Inhibitor Design Targeting Pseudomonas aeruginosa PA-IL Lectin

The 3.5-fold higher affinity of α1-2-galactobiose for PA-IL compared to α1-3 and α1-4 isomers [1] makes the α1-2 linkage the preferred scaffold for structure-based design of multivalent glycoclusters or glycomimetic inhibitors aimed at blocking P. aeruginosa adhesion to host epithelia and disrupting biofilm formation. Medicinal chemistry teams developing anti-virulence therapeutics should prioritize α1-2-galactobiose as the core recognition element in lead optimization campaigns [1].

Specificity Control in MOA-Based Xenotransplantation Antigen Detection and Blood Group B Typing

Because MOA lectin binds Galα1-3Gal with high affinity but completely fails to recognize α1-2-galactobiose [2], the α1-2 isomer serves as an essential negative-control hapten in any MOA-based ELISA, glycan array, or histochemical staining protocol. Inclusion of α1-2-galactobiose as a specificity control ensures that positive signals are genuinely attributable to α1-3-Gal-terminated epitopes and not to cross-reactive α1-2-linked structures that may be present in complex biological matrices [2].

Differential Serological Profiling of Human Anti-α-Galactosyl Antibody Subpopulations

Human sera contain distinct antibody populations specific for α1-2-galactobiose vs. α1-3-galactobiose conjugates [3]. Laboratories performing comprehensive anti-carbohydrate antibody profiling—for example, in the context of biotherapeutic immunogenicity assessment, xenotransplantation monitoring, or food allergy research—must employ α1-2-galactobiose conjugates as separate capture antigens to detect the α1-2-specific antibody fraction that would be missed by assays using only the α1-3 (α-Gal) epitope [3].

Substrate Specificity Screening of Novel α-Galactosidases and Galactosyltransferases

The differential enzymatic hydrolysis and transglycosylation rates observed across galactobiose positional isomers [4] make α1-2-galactobiose a necessary substrate for comprehensive substrate profiling of newly discovered or engineered α-galactosidases and galactosyltransferases. Inclusion of α1-2-galactobiose in substrate panels enables full characterization of enzyme linkage specificity, which is critical for biocatalyst development in oligosaccharide synthesis and for understanding glycoside hydrolase structure-function relationships [4].

Application
Selection Property
Validation Focus
PA-IL lectin inhibitor design
α1-2 linkage affinity profile
Lectin-binding assay validation
MOA-based antigen detection (xenotransplantation)
Binary discrimination vs α1-3
Negative-control hapten evaluation
Human anti-α-galactosyl antibody profiling
Distinct antibody population recognition
Separate capture antigen evaluation
α-Galactosidase substrate profiling
Linkage-specific enzymatic activity
Substrate panel evaluation
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